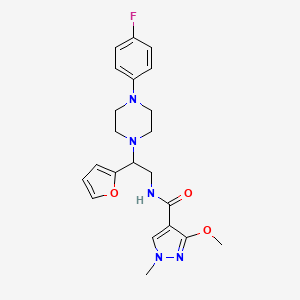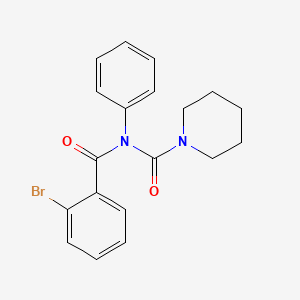
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” is a compound that likely contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a phenyl group and a carboxamide group, which are also common in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with an amine to form the amide bond . The specific synthesis would depend on the exact structure of the compound and the starting materials available.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.
Chemical Reactions Analysis
The bromine atom in the bromobenzoyl group is likely to be reactive and could undergo various reactions such as substitution or elimination . The amide group could also participate in reactions, particularly under acidic or basic conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .
Wissenschaftliche Forschungsanwendungen
Versatility in Medicinal Chemistry
The N-phenylpiperazine subunit, closely related to the chemical structure of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, is recognized for its versatility in the field of medicinal chemistry. This scaffold has shown druglikeness, especially in the treatment of CNS disorders. While it's predominantly seen as a CNS structure, its molecular template opens doors for novel therapeutic fields beyond its current applications. Its adaptability, including the modulation of basicity and substitution pattern of the aromatic ring, can lead to pharmacokinetic and pharmacodynamic improvements across various therapeutic areas, making it a promising candidate for diversification in drug development (Maia et al., 2012).
Environmental Presence and Impact
Parabens, structurally similar to this compound, are extensively used as preservatives in various products. Despite their biodegradable nature, they are ubiquitously present in surface water and sediments, attributable to continuous consumption and environmental introduction. The predominance of methylparaben and propylparaben, reflecting their prevalence in consumer products, and the formation of halogenated by-products through reaction with free chlorine, necessitate a deeper understanding of their environmental fate and potential toxicity (Haman et al., 2015).
Therapeutic and Synthetic Applications
Radical cyclizations, a methodology relevant to the synthesis of compounds like this compound, have been pivotal in constructing carbo- and heterocyclic compounds, including natural products. Control over the regiochemistry of these cyclizations has been influential in synthesizing various therapeutically significant materials. The understanding of reaction temperature and the nature of radical precursors’ preferred conformation has been crucial in controlling the regiochemistry, thus broadening the scope of synthesizing physiologically active compounds (Ishibashi & Tamura, 2004).
Wirkmechanismus
Mode of Action
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide is involved in a cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes . This process results in the formation of highly functionalized polycyclic indolines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of CAr–Br bond via visible-light mediated energy transfer (EnT) and the following single-electron-transfer (SET) with Breslow intermediate under NHC catalysis . This leads to the formation of key aryl radical and ketyl radical .
Result of Action
The result of the action of this compound is the formation of highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities .
Action Environment
The action of this compound is influenced by the cooperative visible-light mediated and NHC-catalyzed environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXITNPHIBESRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


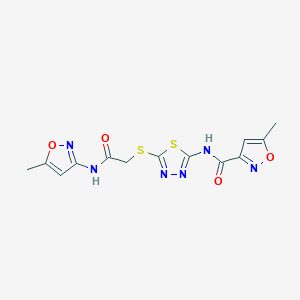
![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
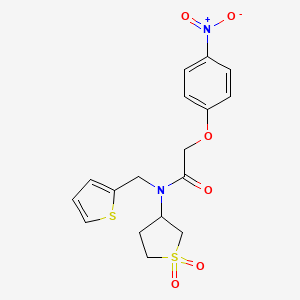
![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)
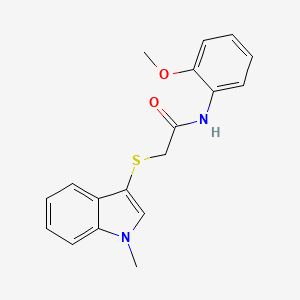

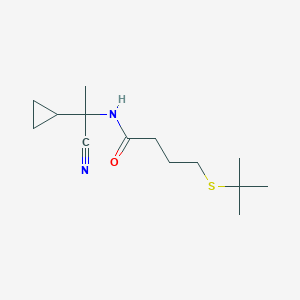
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
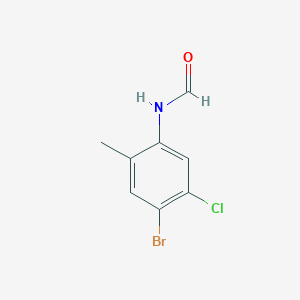
![(4-Butoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626176.png)
